1-BOC-3-Aminopiperidine
Description
Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Research
Contextualizing 1-Boc-3-aminopiperidine as a Key Building Block
This compound, also known as tert-butyl 3-aminopiperidine-1-carboxylate, serves as a crucial and versatile building block in organic synthesis. chemimpex.com The "Boc" (tert-butoxycarbonyl) group is a widely used protecting group for amines, preventing the nitrogen atom from participating in unwanted side reactions during a multi-step synthesis. bloomtechz.comnih.gov This protection is vital for achieving chemoselectivity and allows for the controlled, stepwise construction of complex molecules. nih.gov
The Boc group's stability under various reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal choice for many synthetic routes. nih.govnbinno.com The presence of both a protected secondary amine within the ring and a primary amino group at the 3-position provides two distinct points for chemical modification, allowing for the creation of a diverse range of molecular architectures. nbinno.combloomtechz.com This structural versatility makes this compound an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. theoremchem.com
Enantiomeric Forms of this compound in Asymmetric Synthesis
Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis, the process of selectively producing one enantiomer over the other, is therefore of paramount importance. This compound exists in two enantiomeric forms, (R) and (S), which are pivotal in the creation of stereochemically pure drugs. nbinno.comnih.gov
(R)-1-Boc-3-aminopiperidine
(R)-1-Boc-3-aminopiperidine, with CAS number 188111-79-7, is a widely recognized chiral building block in the synthesis of various pharmaceuticals. nbinno.com It is particularly crucial for the development of drugs targeting neurological disorders and for the management of type 2 diabetes. chemimpex.comnbinno.com For instance, it is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin (B1666894) and linagliptin. nbinno.combeilstein-journals.org The stereospecificity of this enantiomer is essential for the desired biological activity of the final drug molecule. nbinno.com Its use in asymmetric synthesis allows for the creation of complex, single-enantiomer drugs with improved efficacy and reduced side effects. chemimpex.com
Table 1: Properties of (R)-1-Boc-3-aminopiperidine
| Property | Value |
| CAS Number | 188111-79-7 nbinno.com |
| Molecular Formula | C10H20N2O2 nbinno.com |
| Molecular Weight | 200.28 g/mol nbinno.com |
| Appearance | White to off-white crystalline powder jigspharma.com |
| Purity | 98% jigspharma.com |
| Melting Point | 82-85 °C jigspharma.com |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO jigspharma.com |
(S)-1-Boc-3-aminopiperidine
The (S)-enantiomer, (S)-1-Boc-3-aminopiperidine, is also a vital chiral intermediate. acs.org It is a key component in the synthesis of various bioactive molecules and pharmaceutical agents. researchgate.net For example, it has been utilized in the development of inhibitors for the bacterial cysteine protease IdeS. acs.org The synthesis of this enantiomer can be achieved through various methods, including the use of ω-transaminase enzymes in a continuous flow system, which allows for high conversion rates and efficiency. acs.org This biocatalytic approach highlights the modern, sustainable methods being developed for the production of enantiomerically pure building blocks. acs.orgresearchgate.net
Table 2: Synthesis of (S)-1-Boc-3-aminopiperidine using a continuous flow system
| Parameter | Value |
| Enzyme | ω-transaminase acs.org |
| Conversion Rate | 95% within 10 minutes of residence time acs.org |
| Space-Time Yield | 930.73 g·L−1·day−1 acs.org |
Historical Development and Evolution of Synthetic Strategies for Aminopiperidines
The synthesis of piperidine derivatives has a long history, with early methods often relying on the hydrogenation of pyridine (B92270) precursors. nih.gov Over the decades, a wide variety of synthetic strategies have been developed to create substituted piperidines. nih.gov These include intramolecular and intermolecular reactions such as cyclization, cycloaddition, and multicomponent reactions. nih.gov
Historically, the synthesis of chiral aminopiperidines often involved the resolution of racemic mixtures, a process that can be inefficient as it discards half of the material. beilstein-journals.orggoogle.com To overcome this, methods starting from chiral precursors or employing asymmetric synthesis from prochiral compounds were developed. beilstein-journals.org
More recently, there has been a significant shift towards more efficient and sustainable synthetic methods. nih.gov Biocatalysis, using enzymes like transaminases, has emerged as a powerful tool for the asymmetric synthesis of aminopiperidines, offering high enantioselectivity and milder reaction conditions. beilstein-journals.orgresearchgate.net Furthermore, the development of novel catalytic systems, including those based on transition metals, has provided new avenues for the selective synthesis of piperidines. acs.org The evolution of these synthetic strategies reflects the ongoing drive in chemical research for more efficient, selective, and environmentally friendly methods for constructing complex and valuable molecules. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXKEBCONUWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184637-48-7, 144243-24-3 | |
| Record name | 1-Boc-3-aminopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BOC-3-Aminopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 1 Boc 3 Aminopiperidine
Chiral Synthesis Approaches
The demand for enantiomerically pure 1-Boc-3-aminopiperidine has spurred the exploration of highly selective synthetic routes, primarily focusing on the asymmetric transformation of prochiral precursors.
Asymmetric Synthesis from Prochiral Precursors
A key strategy for obtaining chiral this compound involves the asymmetric conversion of the prochiral ketone, 1-Boc-3-piperidone. This approach is advantageous as it establishes the desired stereocenter in a single, highly controlled step.
The use of ω-transaminases (ω-TAs) for the asymmetric amination of ketones has emerged as a powerful and green alternative to traditional chemical methods. beilstein-journals.org These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate, generating a chiral amine with high enantioselectivity. beilstein-journals.org The immobilization of these enzymes further enhances their industrial applicability by improving stability, reusability, and simplifying product purification. beilstein-journals.org
The performance of biocatalytic systems heavily relies on the method used for enzyme immobilization. Various techniques have been employed to immobilize ω-transaminases for the synthesis of this compound, each impacting the enzyme's activity, stability, and reusability differently.
Covalent attachment to solid supports is a widely used method. For instance, ω-transaminases have been successfully immobilized on epoxyacrylate resins. beilstein-journals.org This method provides a stable linkage between the enzyme and the support, leading to enhanced thermal and operational stability. beilstein-journals.org Another effective support is an epoxy resin modified with ethylenediamine. acs.org This bifunctional support allows for a rapid initial adsorption of the enzyme via ionic interactions, followed by a more rigid multipoint covalent attachment. acs.org This dual-mechanism immobilization has been shown to result in high binding efficiency (>95%) and good activity recovery (75%). acs.org The immobilized enzyme also exhibited excellent stability, retaining 90% of its initial activity after 15 reuse cycles. acs.org
The choice of immobilization technique can significantly influence the catalytic efficiency of the enzyme. The table below summarizes the impact of different immobilization strategies on the synthesis of this compound.
| Immobilization Support | Enzyme Loading | Activity Recovery | Reusability | Reference |
| Epoxyacrylate Resin | Not Specified | Comparable to free enzyme | Good stability over several cycles | beilstein-journals.org |
| Amino-ethylenediamine-modified Epoxide Support | Not Specified | 75% | 90% activity after 15 cycles | acs.org |
The integration of immobilized enzymes into continuous flow reactors offers significant advantages for large-scale production, including improved process control, higher space-time yields, and simplified product isolation. A continuous flow system utilizing ω-transaminase immobilized on an amino-ethylenediamine-modified epoxide support has been developed for the synthesis of (S)-1-Boc-3-aminopiperidine. acs.org In this system, a remarkable 95% conversion was achieved with a residence time of just 10 minutes. acs.org The system demonstrated outstanding efficiency and was operated continuously for 24 hours, achieving a space-time yield of 930.73 g·L⁻¹·day⁻¹. acs.org This demonstrates the potential of continuous bioprocesses for the industrial-scale production of this key chiral intermediate. acs.org
| Flow Rate | Residence Time | Conversion | Space-Time Yield | Reference |
| Not Specified | 10 min | 95% | 930.73 g·L⁻¹·day⁻¹ | acs.org |
To maximize the efficiency of the biocatalytic amination of 1-Boc-3-piperidone, the systematic optimization of various reaction parameters is crucial. Key parameters include temperature, pH, substrate concentration, and the choice and concentration of the amine donor.
Studies have shown that commercially available immobilized ω-transaminases can effectively catalyze the amination of 1-Boc-3-piperidone to produce both (R)- and (S)-enantiomers with excellent enantiomeric excess (>98% ee). beilstein-journals.org The reactions are typically carried out in a buffered aqueous solution, often with a co-solvent like DMSO to improve the solubility of the substrate. beilstein-journals.org Isopropylamine (B41738) is a commonly used and cost-effective amine donor. beilstein-journals.org
The optimization of these parameters can lead to significant improvements in conversion and reaction time. For example, by increasing the temperature and substrate concentration, complete conversion could be achieved in a shorter timeframe. The reusability of the immobilized enzyme under optimized conditions has also been demonstrated, with the biocatalyst maintaining high conversion and enantioselectivity over multiple cycles. beilstein-journals.org
The following table provides an overview of the optimized reaction parameters from a study on the synthesis of (R)- and (S)-1-Boc-3-aminopiperidine.
| Parameter | Optimized Value | Outcome | Reference |
| Temperature | 50 °C | Increased reaction rate | beilstein-journals.org |
| Substrate Concentration | Up to 208 mM | High conversion | beilstein-journals.org |
| Amine Donor | Isopropylamine (1.1 M) | Cost-effective, high conversion | beilstein-journals.org |
| pH | 7.5 (Triethanolamine buffer) | Optimal enzyme activity | beilstein-journals.org |
| Co-solvent | DMSO (33% v/v) | Improved substrate solubility | beilstein-journals.org |
Another powerful strategy for accessing enantioenriched 3-aminopiperidine derivatives is the asymmetric hydrogenation of enamides. This method involves the stereoselective reduction of a C=C double bond in an enamide precursor, catalyzed by a chiral transition metal complex.
An efficient rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been developed to produce valuable enantioenriched 3-aminopiperidine derivatives. researchgate.net This atom-economical approach provides access to both enantiomers of the 3-aminopiperidine scaffold, a crucial structural motif in many natural products and pharmaceutical drugs. researchgate.net
Under optimized conditions, using a chiral rhodium catalyst, the desired 3-aminopiperidine derivatives were obtained in high yields (up to 92%) and with excellent enantiomeric excesses (up to 96% after a single crystallization). researchgate.net This methodology represents an attractive and efficient route to these important chiral building blocks.
The table below summarizes the results of the asymmetric hydrogenation of various N-(1-benzylpiperidin-3-yl)enamides.
| Enamide Substrate (R group) | Catalyst | Yield (%) | ee (%) | Reference |
| Acetyl | [Rh(COD)₂(CF₃SO₃)₂]/(R)-Ph-BPE | 92 | 96 (after crystallization) | researchgate.net |
| Benzoyl | [Rh(COD)₂(CF₃SO₃)₂]/(R)-Ph-BPE | 85 | 94 | researchgate.net |
| Trifluoroacetyl | [Rh(COD)₂(CF₃SO₃)₂]/(R)-Ph-BPE | 88 | 95 | researchgate.net |
Biocatalytic Amination of 1-Boc-3-piperidone via Immobilized ω-Transaminases
Chiral Resolution of Racemic Mixtures
The separation of enantiomers from a racemic mixture of this compound is a common strategy to obtain the optically pure compound. This is often achieved through diastereomeric salt formation using a chiral resolving agent. One documented method involves the use of dibenzoyl-(D)-tartaric acid. This process includes the formation of a salt with the racemic 3-aminopiperidine, followed by a neutralization step to yield the desired enantiomer. google.com
Another approach is enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, such as transaminases, to selectively react with one enantiomer in the racemic mixture. For instance, a transaminase enzyme can be used to resolve racemic this compound, providing the (R)-enantiomer in 42% yield with an enantiomeric excess of 97%. google.com
| Method | Resolving Agent/Enzyme | Key Features | Reported Yield/Purity |
| Diastereomeric Salt Formation | Dibenzoyl-(D)-tartaric acid | Involves salt formation and subsequent neutralization. | Method dependent on crystallization and separation efficiency. |
| Enzymatic Kinetic Resolution | Transaminase enzyme | Selective enzymatic reaction with one enantiomer. | 42% yield, 97% e.e. for the (R)-enantiomer. google.com |
Synthesis from Chiral Precursors
Synthesizing this compound from readily available chiral molecules is a powerful strategy to ensure the desired stereochemistry in the final product.
Multi-step Synthesis from N-Cbz-3-piperidine Carboxylic Acid
A comprehensive multi-step synthesis has been developed starting from N-Cbz-3-piperidine carboxylic acid. This pathway leverages a classical chiral resolution of the starting material, followed by a series of chemical transformations. google.com
The key steps in this process are:
Chiral Resolution: N-Cbz-3-piperidine carboxylic acid is resolved using R-phenylethylamine to isolate the desired enantiomer. google.com
Amidation: The resolved carboxylic acid undergoes an acid-amide condensation reaction with ammonia (B1221849) to form the corresponding amide. google.com
Hofmann Degradation: The amide is subjected to a Hofmann degradation reaction to yield the 3-amino-N-Cbz-piperidine. google.com
Boc Protection: The secondary amine of the piperidine (B6355638) ring is protected with a di-tert-butyl dicarbonate (B1257347) group. google.com
Cbz Deprotection: Finally, the carbobenzoxy (Cbz) group is removed via hydrogenation to afford the target (R)-1-Boc-3-aminopiperidine. google.com
This method provides high optical purity and is suitable for industrial-scale production due to its stable and reliable process. google.com
Hydrogenation of 3(R)-Benzyloxycarbonylamino-piperidine-1-carboxylic Acid Tert-Butyl Ester
A more direct route from a chiral precursor involves the deprotection of a doubly protected aminopiperidine derivative. This method starts with 3(R)-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester, where the piperidine nitrogen is already protected with the Boc group. chemicalbook.com
The synthesis is a straightforward hydrogenation reaction. The starting material is dissolved in methanol (B129727) and stirred under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. This selectively removes the benzyloxycarbonyl (Cbz) protecting group from the 3-amino substituent, leaving the Boc group intact. chemicalbook.com
| Parameter | Description |
| Starting Material | 3(R)-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester |
| Catalyst | 10% Palladium on Carbon (Pd-C) |
| Solvent | Methanol (MeOH) |
| Reaction Conditions | H₂ (1 atm), 8 hours |
| Product | 3(R)-amino-piperidine-1-carboxylic Acid Tert-Butyl Ester |
| Yield | 99% |
This reaction is highly efficient, affording the desired product in near-quantitative yield as a light yellow oil after filtration and solvent evaporation. chemicalbook.com
General Synthetic Routes
General synthetic routes typically produce racemic this compound, which can then be subjected to chiral resolution if a specific enantiomer is required. These methods are often valued for their simplicity and use of readily available starting materials.
Hofmann Degradation from N-Boc-3-piperidine Formamide (B127407)
The Hofmann degradation, or rearrangement, provides a classic method for converting an amide into a primary amine with one fewer carbon atom. In the synthesis of this compound, this reaction is applied to N-Boc-3-piperidine formamide. google.com
The process involves adding N-Boc-3-piperidine formamide dropwise to a cold solution of sodium hypochlorite (B82951) and sodium hydroxide. The reaction is then allowed to warm and proceed to completion. Subsequent extraction, washing, and drying steps yield the final product, N-Boc-3-aminopiperidine. google.com This route is noted for its moderate reaction conditions and simple operation. google.com
| Step | Reagents and Conditions | Purpose |
| Reaction | N-Boc-3-piperidine formamide, Sodium hypochlorite, Sodium hydroxide; Cooled to below 0 °C, then warmed to 70 °C. | Hofmann degradation to form the amine. |
| Work-up | Extraction with diethyl ether, washing with saturated brine, drying with anhydrous sodium sulfate. | Isolation and purification of the product. |
| Final Product | N-Boc-3-aminopiperidine | Achieved in 89% yield. google.com |
Ammonolysis of N-Boc-3-piperidine Ethyl Formate (B1220265)
The precursor for the Hofmann degradation, N-Boc-3-piperidine formamide, is synthesized via the ammonolysis of N-Boc-3-piperidine ethyl formate. This reaction involves treating the ethyl ester with ammonia. google.com
Specifically, N-Boc-3-piperidine ethyl formate is dissolved in 1,4-dioxane (B91453) along with a 28% aqueous ammonia solution. The mixture is sealed and heated. After the reaction is complete, the solvent is evaporated, and the resulting crude product is recrystallized from petroleum ether to give pure N-Boc-3-piperidine formamide. google.com This step is highly efficient, with a reported yield of 96%. google.com
Reductive Amination of Boc-protected 3-piperidone
Reductive amination serves as a cornerstone in the synthesis of amines, and its application to the production of this compound from 1-Boc-3-piperidone is a prominent example. This transformation is a key approach to C-N bond construction due to its operational simplicity and the availability of a wide array of protocols. nih.gov A particularly efficient and stereoselective method involves biocatalysis with ω-transaminases (ω-TAs). beilstein-journals.org
In this biocatalytic approach, the prochiral precursor, 1-Boc-3-piperidone, is aminated using immobilized ω-transaminases, with isopropylamine as the amine donor and pyridoxal-5'-phosphate (PLP) as the required cofactor. beilstein-journals.org This enzymatic process facilitates the asymmetric synthesis of both (R)- and (S)-enantiomers of 3-amino-1-Boc-piperidine, which are valuable intermediates for various pharmacologically active compounds. beilstein-journals.org The reaction is typically conducted in a buffer solution at a controlled temperature and pH. beilstein-journals.org The use of immobilized enzymes is advantageous as it allows for easier separation of the catalyst from the reaction mixture and enables the reuse of the biocatalyst over several cycles with consistent performance in conversion and enantiomeric excess. beilstein-journals.orgacs.org
A continuous flow system utilizing ω-transaminase immobilized on a modified epoxy resin has been developed to enhance the efficiency of this synthesis. acs.org This system can achieve high conversion rates (95%) within a short residence time (10 minutes) and demonstrates outstanding reaction efficiency with a high space-time yield, highlighting its potential for large-scale industrial production. acs.org
| Biocatalyst | Substrate Concentration | Temperature | Reaction Time | Conversion | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|---|
| ATA-025-IMB | 208 mM | 50 °C | 24 h | >99% | >99% (R) |
| ATA-217-IMB | 45 mM | 35 °C | 24 h | >99% | >99% (S) |
Curtius Rearrangement Mediated by Sodium Nitrite (B80452) and Trifluoroacetic Acid
In the context of synthesizing this compound, the process would begin with a suitable precursor such as 1-Boc-piperidine-3-carboxylic acid. A common method to generate the requisite acyl azide (B81097) intermediate involves converting the carboxylic acid to an acyl chloride or activating it with reagents like diphenylphosphoryl azide (DPPA). illinoisstate.edu An alternative route proceeds via an acyl hydrazide intermediate. illinoisstate.edu
The specific mediation by sodium nitrite and trifluoroacetic acid suggests a procedure starting from 1-Boc-piperidine-3-carboxylic acid hydrazide. In this pathway, trifluoroacetic acid would protonate sodium nitrite to generate nitrous acid in situ. The nitrous acid then reacts with the acyl hydrazide to form the key 1-Boc-piperidine-3-carbonyl azide intermediate.
This acyl azide, upon gentle heating, undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate. nih.govorganic-chemistry.org The isocyanate is a reactive intermediate that is typically not isolated but is trapped in situ by a nucleophile. organic-chemistry.org When the reaction is performed in the presence of an alcohol like tert-butanol, the isocyanate is trapped to form a tert-butyl carbamate (B1207046), directly yielding the desired N-Boc protected amine, this compound. wikipedia.org
Advanced Synthetic Techniques
Enzyme Cascades in Protected Aminopiperidine Synthesis
The synthesis of protected 3-aminopiperidines has been advanced through the use of multi-enzyme cascades, offering a green and efficient alternative to traditional chemical methods. rsc.org One such strategy employs a combination of galactose oxidase (GOase) and imine reductase (IRED) in a one-pot reaction. rsc.orgnih.gov This enzymatic system is designed to convert N-protected amino alcohols, derived from bio-renewable amino acids like L-ornithine, into the corresponding cyclic amines. rsc.org
The cascade begins with the oxidation of the amino alcohol by a GOase variant to form an unstable α-amino aldehyde. researchgate.net This intermediate spontaneously cyclizes to form a cyclic imine, which is then reduced by an IRED to yield the final enantiopure protected 3-aminopiperidine. rsc.orgresearchgate.net A significant advantage of this one-pot approach is the prevention of racemization of the labile aldehyde intermediate, ensuring high enantiopurity of the product. rsc.orgrsc.org
Interestingly, the choice of the N-protecting group on the starting material is critical for the success of this enzymatic cascade. In a direct comparison, it was found that Carboxybenzyl (Cbz)-protected amino alcohols were effectively converted to L-3-N-Cbz-aminopiperidine, with isolated yields reaching up to 54%. rsc.orgnih.govrsc.org Conversely, substrates with unprotected amino groups or those protected with Tert-Butoxycarbonyl (Boc) were not well accepted by the enzymes and showed no detectable activity. rsc.orgresearchgate.net The poor conversion of the Boc-protected substrates highlights the substrate specificity of the enzymes and the profound influence the protecting group has on the biocatalytic reaction. rsc.org
Another biocatalytic approach involves the use of immobilized ω-transaminases (TAs) for the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone. beilstein-journals.org This method directly produces both enantiomers of this compound in a single step with high yield and enantiomeric excess, using isopropylamine as the amine donor. beilstein-journals.org
Protecting Group Strategies and Their Role in Synthesis
Protecting groups are fundamental in the multi-step synthesis of complex molecules like this compound. jocpr.com They temporarily mask reactive functional groups to prevent unwanted side reactions, thereby enabling selective transformations at other sites of the molecule. jocpr.combiosynth.com The selection of an appropriate protecting group is governed by its stability under various reaction conditions and the ease of its selective removal. jocpr.com
Tert-Butoxycarbonyl (Boc) as a Protecting Group
The Tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its specific chemical properties. total-synthesis.com It transforms the amine into a carbamate, which is significantly less reactive. total-synthesis.com The Boc group is characterized by its stability in basic conditions, towards many nucleophiles, and during catalytic hydrogenation. total-synthesis.com
Its primary advantage lies in its lability under acidic conditions, which allows for its selective removal without affecting other acid-sensitive protecting groups. total-synthesis.comcreative-peptides.com Typically, deprotection is achieved using mild acids like trifluoroacetic acid (TFA). nih.goviris-biotech.de This orthogonality makes it highly valuable in complex syntheses, such as solid-phase peptide synthesis (SPPS), where it is often used in conjunction with other protecting groups like Fmoc and Cbz. biosynth.comtotal-synthesis.com In the synthesis of 3-aminopiperidine derivatives, the Boc group is crucial for producing intermediates used in the preparation of pharmacologically active compounds, such as dipeptidyl peptidase IV (DPP-IV) inhibitors. beilstein-journals.orgchemicalbook.com
The synthesis of this compound itself often starts with precursors where the piperidine nitrogen is already protected by the Boc group, such as 1-Boc-3-piperidone. beilstein-journals.org Alternatively, the Boc group can be introduced onto the 3-amino group of a piperidine ring that has a different protecting group on the ring nitrogen, which is later removed. google.com
Other Protecting Groups and Their Influence on Reactivity and Yield
Besides Boc, several other protecting groups are employed in the synthesis of aminopiperidines and related structures, with the choice significantly impacting the reaction's outcome.
Carboxybenzyl (Cbz or Z): The Cbz group is another common amine protecting group. creative-peptides.com As demonstrated in the enzyme cascade synthesis of 3-aminopiperidine, the Cbz group was essential for substrate recognition by the galactose oxidase and imine reductase enzymes, whereas the Boc group was not tolerated. rsc.org This led to a successful conversion with the Cbz-protected substrate, yielding the desired product, while the Boc-protected equivalent failed. rsc.org The Cbz group is stable under acidic conditions used to remove Boc, but it can be cleaved by catalytic hydrogenation (H₂/Pd) or strong acids. creative-peptides.comnih.gov
9-Fluorenylmethyloxycarbonyl (Fmoc): Primarily used in peptide synthesis, Fmoc is an example of a base-labile protecting group. creative-peptides.comiris-biotech.de It is stable under acidic conditions, making it orthogonal to acid-labile groups like Boc and tBu. total-synthesis.comiris-biotech.de Deprotection is typically achieved using a solution of piperidine in DMF. creative-peptides.com
Below is a table summarizing the properties of commonly used protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| Tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) total-synthesis.comiris-biotech.de | Fmoc, Cbz, Alloc total-synthesis.com |
| Carboxybenzyl | Cbz, Z | Catalytic Hydrogenation, Strong Acid creative-peptides.comnih.gov | Boc, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) creative-peptides.com | Boc, Cbz, tBu iris-biotech.de |
| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd) total-synthesis.com | Boc, Fmoc |
| p-Toluenesulfonyl | Tos | Strong Acid, Na/liquid ammonia creative-peptides.com | |
| Trityl | Trt | Mild Acid researchgate.net | Fmoc |
| tert-Butyl | tBu | Strong Acid (e.g., TFA) iris-biotech.de | Fmoc |
This interactive table allows for a quick comparison of the deprotection methods for various protecting groups, illustrating the concept of orthogonality which is central to designing efficient synthetic strategies.
Applications of 1 Boc 3 Aminopiperidine in Medicinal Chemistry and Drug Discovery
Role as a Key Intermediate in Pharmaceutical Synthesis
1-Boc-3-aminopiperidine, particularly its chiral enantiomers (R)-1-Boc-3-aminopiperidine and (S)-1-Boc-3-aminopiperidine, serves as a fundamental component in the synthesis of complex pharmaceutical compounds. nbinno.comchemimpex.com The tert-butoxycarbonyl (Boc) protecting group enhances its stability and controls its reactivity during multi-step synthetic processes. chemimpex.com This allows for precise chemical modifications, making it an ideal starting material for developing new drugs. chemimpex.com Its application is central to the efficient synthesis of various active pharmaceutical ingredients (APIs). nbinno.com
Synthesis of Novel Pharmaceuticals
The structural framework of this compound is integral to the development of a variety of novel inhibitors. medchemexpress.comacs.orgresearcher.life For instance, the (S)-enantiomer is a key intermediate for synthesizing inhibitors of checkpoint kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ). medchemexpress.com The piperidine (B6355638) moiety often serves as a scaffold to which other chemical groups are attached, enabling the creation of molecules with specific biological activities. Researchers have developed efficient synthesis methods, including continuous flow systems using immobilized enzymes, to produce high-purity (S)-1-Boc-3-aminopiperidine for these purposes, highlighting its importance in the production of next-generation therapeutics. acs.orgresearcher.life
Development of Drugs Targeting Neurological and Psychiatric Disorders
The chiral amine structure of (R)-1-Boc-3-aminopiperidine is particularly valuable in the creation of pharmaceuticals aimed at treating neurological and psychiatric conditions. chemimpex.combeilstein-journals.org Its structural properties are leveraged by researchers to design novel compounds with improved efficacy and selectivity for targets within the central nervous system (CNS). chemimpex.com The piperidine core is a common feature in many CNS-active drugs, and using a pre-functionalized and protected building block like this compound streamlines the synthetic process for these complex molecules. nbinno.comchemimpex.com
Inhibitors of Dipeptidyl Peptidase IV (DPP-IV) for Antidiabetic Agents (e.g., Alogliptin (B1666894), Linagliptin)
One of the most significant applications of this compound is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral medications used for the treatment of type 2 diabetes. beilstein-journals.orgemanresearch.org The (R)-enantiomer is a crucial precursor for several prominent antidiabetic agents, including Alogliptin and Linagliptin. beilstein-journals.orgnewdrugapprovals.orgchemicalbook.comchemicalbook.com
In the synthesis of Alogliptin, (R)-3-aminopiperidine (derived from its Boc-protected form) is reacted with a 6-chlorouracil (B25721) derivative to form the final drug molecule. google.com Similarly, the synthesis of Linagliptin involves the condensation of an 8-bromo-xanthine derivative with (R)-1-Boc-3-aminopiperidine, followed by deprotection of the amine function. newdrugapprovals.org Although alternative synthetic routes exist, the use of this compound remains a key strategy despite the cost and complexity associated with its preparation. newdrugapprovals.orgcbijournal.com
| DPP-IV Inhibitor | Key Synthetic Step Involving this compound Derivative | Therapeutic Use |
|---|---|---|
| Alogliptin | Reaction of (R)-3-aminopiperidine with a 6-halopyrimidinedione intermediate. google.com | Type 2 Diabetes Mellitus. |
| Linagliptin | Condensation of an 8-bromo-xanthine core with (R)-1-Boc-3-aminopiperidine. newdrugapprovals.orgepo.org | Type 2 Diabetes Mellitus. newdrugapprovals.org |
Phosphoinositide 3-kinase Delta (PI3Kδ) Inhibitors
(S)-1-Boc-3-aminopiperidine is identified as a key intermediate in the synthesis of novel Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. medchemexpress.com PI3Kδ is a lipid kinase primarily expressed in leukocytes, and its aberrant signaling is implicated in hematological malignancies and inflammatory conditions like rheumatoid arthritis. researchgate.netnih.gov The development of selective PI3Kδ inhibitors is a significant area of research, and the use of chiral building blocks like (S)-1-Boc-3-aminopiperidine is crucial for creating potent and selective drug candidates. medchemexpress.comresearchgate.net
β-secretase Modulators
The piperidine scaffold is a structural element found in compounds designed to modulate the activity of secretase enzymes, which are implicated in Alzheimer's disease. Specifically, the (R)-enantiomer of this compound has been used in the synthesis of γ-secretase modulators (GSMs). chemicalbook.comnih.gov These modulators are designed to alter the activity of γ-secretase to reduce the production of the toxic amyloid-β peptide (Aβ42). nih.gov While distinct from β-secretase (BACE1), the application of this building block in developing secretase modulators highlights its utility in designing treatments for neurodegenerative diseases. nih.govnih.gov
CBP/P300 Bromodomain Inhibitors
Recent research has shown that (R)-1-Boc-3-aminopiperidine can be used to prepare potent inhibitors of the bromodomains of CREB-binding protein (CBP) and p300. chemicalbook.com These two proteins are closely related histone acetyltransferases that function as transcriptional co-activators and are key regulators of cell growth and differentiation. nih.gov Inhibitors targeting the CBP/p300 bromodomains are being investigated as potential therapeutics for leukemia and other cancers. nih.govresearchgate.net For example, (R)-3-Amino-1-Boc-piperidine is used to prepare benzoxazepine derivatives that act as potent CBP/P300 bromodomain inhibitors. chemicalbook.com
| Inhibitor Class | Specific Target | Therapeutic Area | Role of this compound |
|---|---|---|---|
| PI3Kδ Inhibitors | Phosphoinositide 3-kinase delta. medchemexpress.com | Inflammatory Diseases, Hematological Malignancies. researchgate.netnih.gov | Key intermediate for the (S)-enantiomer. medchemexpress.com |
| Secretase Modulators | γ-secretase. nih.gov | Alzheimer's Disease. nih.gov | Core structure for aminopiperidine-based modulators. nih.gov |
| Bromodomain Inhibitors | CBP/P300. chemicalbook.comnih.gov | Leukemia, Cancer. nih.gov | Precursor for synthesizing benzoxazepine-based inhibitors. chemicalbook.com |
ERK Inhibitors and PAR-1 Antagonists
While direct synthesis examples starting from this compound for Extracellular signal-regulated kinase (ERK) inhibitors and Protease-activated receptor-1 (PAR-1) antagonists are not extensively detailed in readily available literature, the chiral piperidine scaffold, for which this compound is a primary source, is of significant interest in these areas. The piperidine ring system is a common core structure in numerous pharmaceutical compounds. thieme-connect.com
Research into multikinase inhibitors has identified N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for targeting VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov This highlights the utility of the piperidine moiety in the design of kinase inhibitors. The rigid structure of the piperidine ring can help to properly orient functional groups for optimal interaction with the target enzyme's binding site. Similarly, piperidine and piperazine (B1678402) derivatives are explored in the development of antagonists for various receptors, indicating the scaffold's broad applicability in drug design. mdpi.comnih.gov Therefore, this compound serves as a critical starting material for generating diverse chiral piperidine derivatives that can be evaluated as potential ERK inhibitors or PAR-1 antagonists.
Peptide-Based Therapeutics and Analogs
This compound is a valuable reagent in the synthesis of peptide analogs, where the aminopiperidine structure is used as a scaffold to mimic or constrain peptide conformations. This approach is employed to enhance the stability, efficacy, and pharmacokinetic properties of peptide-based drugs. nih.gov
A notable application is in the development of selective noncovalent inhibitors of the bacterial cysteine protease IdeS, an enzyme that cleaves human IgG antibodies. In this research, 1-Boc-3-piperidone, the ketone precursor to this compound, was used in a reductive amination reaction with amino acid esters to generate 3-aminopiperidine-based peptide analogs. The process involved coupling the aminopiperidine scaffold with amino acids like L-leucine to create molecules that could effectively inhibit the target enzyme. The separation of stereoisomers was crucial, ensuring that the final compounds had the correct absolute configuration for biological activity.
| Precursor Compound | Reaction Type | Resulting Analog Structure | Target |
| 1-Boc-3-piperidone | Reductive Amination | (S)-pipG | IdeS Cysteine Protease |
| 1-Boc-3-piperidone | Reductive Amination | (R)-LpipG | IdeS Cysteine Protease |
This research underscores the utility of the 3-aminopiperidine scaffold in creating structurally novel peptide mimics with specific inhibitory functions.
Anti-inflammatory Agents
The piperidine scaffold is a key structural feature in many bioactive compounds, including those with anti-inflammatory properties. The development of novel anti-inflammatory agents often involves the synthesis of heterocyclic compounds that can modulate biological pathways associated with inflammation. While specific examples detailing the synthesis of an approved anti-inflammatory drug directly from this compound are limited, the core structure is highly relevant.
For instance, research has shown that 1-Piperidine Propionic Acid (1-PPA) can act as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a receptor known to be a driver of the inflammatory cascade in numerous pathologies. mdpi.com This finding suggests that piperidine derivatives can be effective modulators of inflammatory signaling. Given that this compound is a key chiral building block for creating substituted piperidines, it represents a valuable starting point for the synthesis of new chemical entities aimed at treating inflammatory diseases.
Impact on Drug Design and Efficacy
Enhancing Bioavailability and Reducing Side Effects
The piperidine ring, which is the core of this compound, possesses both hydrophilic and lipophilic characteristics. thieme-connect.com Introducing this scaffold into a potential drug molecule can modulate its physicochemical properties, such as solubility and membrane permeability, which are critical determinants of oral bioavailability. thieme-connect.com By improving these properties, the piperidine moiety can help ensure that a sufficient concentration of the drug reaches its biological target. nih.gov
Furthermore, the rigid conformation of the piperidine ring can reduce the conformational flexibility of a molecule. This can "lock" the drug into its most active shape for binding to its target receptor or enzyme, thereby increasing its potency. This enhanced specificity can also lead to a reduction in off-target interactions, which are a common cause of adverse side effects. thieme-connect.com
Chiral Purity and its Significance in Drug Formulations
Chirality is a critical aspect of drug design because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two mirror-image forms (enantiomers) of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may produce the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects.
Therefore, the synthesis of single-enantiomer drugs is a primary goal in modern pharmaceutical development. Using enantiomerically pure starting materials like (R)-1-Boc-3-aminopiperidine or (S)-1-Boc-3-aminopiperidine is essential for achieving this. beilstein-journals.orgresearchgate.net These chiral building blocks allow chemists to construct complex molecules with precise stereochemical control, ensuring that the final drug product consists of only the desired, active enantiomer. This leads to safer and more effective medications.
| Property | (R)-1-Boc-3-aminopiperidine | (S)-1-Boc-3-aminopiperidine |
| CAS Number | 188111-79-7 | 625471-18-3 |
| Purity | ≥99% (HPLC, Chiral purity) nih.gov | ≥98.0% (TLC) |
| Appearance | Off-white or pale yellow oil to solid nih.gov | Not specified |
| Molecular Formula | C10H20N2O2 nih.gov | C10H20N2O2 |
| Molecular Weight | 200.28 nih.gov | 200.28 |
Broader Applications in Bioactive Molecule Synthesis
The utility of this compound extends beyond the specific examples above, serving as a key intermediate in the synthesis of a diverse range of bioactive molecules targeting various diseases. The specific enantiomer used is often crucial for the final product's activity.
For example, (R)-3-amino-1-Boc-piperidine is a crucial precursor for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. beilstein-journals.org These drugs, which include alogliptin and linagliptin, are used for the treatment of type II diabetes. beilstein-journals.org In contrast, the (S)-enantiomer, (S)-1-Boc-3-aminopiperidine, has been identified as a key intermediate for synthesizing novel inhibitors of Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ), which are targets in cancer therapy. researcher.lifex-mol.net
| Enantiomer | Class of Bioactive Molecule | Example(s) / Target(s) |
| (R)-1-Boc-3-aminopiperidine | DPP-IV Inhibitors | Alogliptin, Linagliptin |
| (S)-1-Boc-3-aminopiperidine | CHK1 Inhibitors | Cancer Therapy |
| (S)-1-Boc-3-aminopiperidine | PI3Kδ Inhibitors | Cancer Therapy |
This demonstrates the compound's broad importance in creating a pipeline of new therapeutic agents across different disease areas.
Agrochemicals
This compound and its derivatives are recognized as important intermediates in the production of agrochemicals. theoremchem.com The piperidine scaffold is a common structural motif in a variety of biologically active compounds, including those developed for crop protection. rhhz.net While specific, commercialized pesticides derived directly from this compound are not extensively detailed in publicly available research, patents confirm its role as an intermediate in "pesticide producing". google.com
The utility of this compound in the agrochemical sector stems from the biological activity that can be imparted by the aminopiperidine core. smolecule.com Researchers in agrochemical synthesis utilize building blocks like this compound to create new molecular entities that are then screened for desired properties, such as fungicidal, herbicidal, or insecticidal activity. rhhz.net The development of novel agrochemicals often involves the synthesis of a library of related compounds, and this compound serves as a valuable starting point for generating such diversity. Its precursor, 1-Boc-3-piperidone, is also noted for its utility in the agrochemical field. innospk.com
Table 1: Research Indicating Agrochemical Potential
| Source Type | Finding | Relevance to this compound |
|---|---|---|
| Patent | Listed as an intermediate for "pesticide producing". google.com | Direct application in the synthesis of agrochemicals. |
| Research | Derivatives of 3-aminopiperidine are explored for biological activity in agrochemicals. smolecule.com | The core structure is relevant for agrochemical discovery. |
Fine Chemicals
In the realm of fine chemicals, this compound is considered a key synthetic intermediate. theoremchem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the pharmaceutical, agricultural, and electronics industries. The production of this compound itself, particularly its chiral forms, is an area of focus within fine chemical manufacturing, emphasizing efficient, safe, and environmentally sustainable industrial processes. google.comresearchgate.net
The compound's primary role as a fine chemical is that of a versatile building block for organic synthesis. pharmaffiliates.com The presence of the Boc protecting group allows chemists to perform reactions on other parts of the molecule without affecting the secondary amine in the piperidine ring. This group can be removed later under specific conditions, revealing the amine for further reactions. This strategic protection and deprotection is a cornerstone of modern multi-step organic synthesis. nbinno.com
Beyond its well-documented use in pharmaceuticals, patent literature indicates that this compound is also an intermediate for other fine chemical applications, including the production of dyes and spices. google.com This highlights its versatility and importance in various branches of the chemical manufacturing industry.
Table 2: Properties of this compound as a Fine Chemical
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ | Defines the elemental composition. nih.gov |
| Molecular Weight | 200.28 g/mol | Used for stoichiometric calculations in synthesis. nih.gov |
| Appearance | White solid to light yellow liquid | Basic physical characteristic for identification. nbinno.comechemi.com |
| Key Structural Features | Piperidine ring, Boc-protected amine, free primary amine | Enables its function as a versatile synthetic building block. nbinno.com |
| Primary Application | Intermediate for complex organic synthesis | Used to build more valuable and complex molecules. theoremchem.compharmaffiliates.com |
Advanced Characterization and Analytical Methods
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Boc-3-aminopiperidine by examining the interaction of the molecule with electromagnetic radiation.
FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. The analysis involves passing infrared radiation through a sample and measuring the absorption at different wavelengths, which correspond to the vibrational frequencies of specific bonds within the molecule. The FT-IR spectrum of this compound provides clear evidence of its key structural features. nih.gov Data from a recorded spectrum shows characteristic absorption bands confirming the presence of the amine and the tert-butoxycarbonyl (Boc) protecting group. chemicalbook.com
The primary amine (-NH₂) group is identified by the N-H stretching vibrations. The carbamate (B1207046) group, characteristic of the Boc protecting group, is confirmed by a strong absorption band corresponding to the C=O stretch. Additionally, C-H stretching vibrations from the piperidine (B6355638) ring and the tert-butyl group, as well as C-N stretching vibrations, are all observable in the spectrum. chemicalbook.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 | Medium |
| C-H Stretch (sp³) | Alkyl (Piperidine, tert-Butyl) | 3000 - 2850 | Medium-Strong |
| C=O Stretch | Carbamate (-O-C=O) | ~1690 | Strong |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium |
| C-O Stretch | Carbamate (-O-C=O) | 1300 - 1000 | Strong |
| C-N Stretch | Amine/Carbamate | 1250 - 1020 | Medium |
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | Alkyl (Piperidine, tert-Butyl) | 3000 - 2850 | Strong |
| CH₂/CH₃ Bending | Alkyl Groups | 1470 - 1430 | Medium |
| C-N Stretch | Piperidine Ring | 1250 - 1020 | Medium-Weak |
| C-C Stretch | Carbon Skeleton | 1200 - 800 | Strong |
NMR Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. bldpharm.com
¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector. chemicalbook.com The protons on the piperidine ring appear as a series of multiplets at distinct chemical shifts due to their varied electronic environments and spin-spin coupling with neighboring protons. The protons of the primary amine group typically appear as a broad singlet. chemicalbook.com
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |
| -NH₂ | ~1.5 (broad) | Singlet | 2H |
| Piperidine Ring Protons (CH₂, CH) | 1.30 - 4.00 | Multiplets | 9H |
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum of this compound will show a signal for the carbonyl carbon of the Boc group, as well as signals for the quaternary and methyl carbons of the tert-butyl group. The distinct carbon atoms of the piperidine ring will also appear as separate signals in the aliphatic region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -C =O (Boc) | ~155 |
| -C (CH₃)₃ (Boc) | ~79 |
| Piperidine Ring Carbons (CH₂, CH) | 25 - 60 |
| -C(C H₃)₃ (Boc) | ~28.5 |
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers.
Gas Chromatography (GC) for Purity and Chiral Purity Determination
Gas Chromatography (GC) is a robust method for assessing the purity of volatile and thermally stable compounds like this compound. In a GC analysis, the sample is vaporized and passed through a column. The separation is based on the differential partitioning of components between the mobile gas phase and the stationary phase within the column. A detector, often a Flame Ionization Detector (FID), quantifies the components as they elute. Commercial specifications for this compound often cite a purity of ≥96.0% as determined by GC, demonstrating its utility for quality control. thermofisher.com
Furthermore, GC is a powerful technique for determining the enantiomeric purity of chiral compounds. By using a chiral stationary phase (CSP), the two enantiomers, (R)-1-Boc-3-aminopiperidine and (S)-1-Boc-3-aminopiperidine, can be separated. These specialized columns contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. This allows for the precise quantification of the enantiomeric excess (e.e.), which is a critical parameter for a chiral intermediate intended for pharmaceutical synthesis. The precision of enantiomeric purity determination by GC is known to be high.
| Analysis Type | Column Type | Purpose | Typical Output |
|---|---|---|---|
| Purity Determination | Standard non-polar or mid-polar capillary column (e.g., polysiloxane-based) | To quantify the compound relative to any volatile impurities. | Chromatogram showing a major peak for the compound and minor peaks for impurities; purity reported as a percentage area. |
| Chiral Purity Determination | Chiral Stationary Phase (CSP) capillary column (e.g., cyclodextrin-based) | To separate and quantify the (R) and (S) enantiomers. | Chromatogram showing two resolved peaks, one for each enantiomer; allows for calculation of enantiomeric excess (e.e.). |
High-Performance Liquid Chromatography (HPLC) for Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity and separating the enantiomers of this compound. Due to the absence of a strong UV-absorbing chromophore in the molecule, direct detection using standard UV detectors can be challenging and may offer low sensitivity. To overcome this, methods often employ derivatization of the amino group or utilize alternative detection techniques like a Charged Aerosol Detector (CAD), which is well-suited for non-volatile, semi-volatile, and highly polar compounds. nih.govresearchgate.net
For the critical task of separating the (R) and (S) enantiomers, chiral HPLC is the method of choice. This is particularly important as the biological activity of chiral molecules is often stereospecific. unipi.it The separation is typically achieved using columns with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly employed. For instance, a method developed for the closely related compound (S)-1-Boc-3-hydroxypiperidine utilized a Chiralpak IC column to successfully resolve its (R) and (S)-isomers. The mobile phase in such separations is usually a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol.
The following table summarizes typical HPLC conditions used for the analysis of related aminopiperidine derivatives, which are instructive for this compound.
| Parameter | Chiral Separation of 1-Boc-3-hydroxypiperidine | Analysis of 3-Aminopiperidine (deprotected) researchgate.net |
| Instrument | Waters HPLC with UV detector | HPLC with Charged Aerosol Detector (CAD) |
| Column | Chiralpak IC (250 x 4.6 mm, 5µm) | Acclaim Trinity P1 (mixed-mode) |
| Mobile Phase | 95% n-hexane / 5% Isopropanol (v/v) | Gradient elution with acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 210 nm | CAD (Evaporation Temp: 55°C, Gas Pressure: 62 psi) |
| Retention Times | (R)-isomer: 12.60 min, (S)-isomer: 13.69 min | Not applicable |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and structural identity of this compound. The compound has a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of approximately 200.28 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which is calculated to be 200.1525. nih.gov
Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, typically producing the protonated molecular ion [M+H]⁺ at m/z ≈ 201. Under Gas Chromatography-Mass Spectrometry (GC-MS) conditions, fragmentation occurs, providing a characteristic fingerprint. The most significant fragment ion observed in the NIST library mass spectrum for this compound is at m/z 57. nih.gov This peak corresponds to the stable tert-butyl cation, [C(CH₃)₃]⁺, which is a hallmark fragmentation of the tert-butoxycarbonyl (Boc) protecting group. Other notable fragments provide further structural information.
The table below details the key mass spectrometry data for this compound. nih.gov
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Exact Mass | 200.152477885 Da |
| Primary Ionization Mode | ESI, GC-MS |
| Major Fragment Ion (m/z) | 57 ([C₄H₉]⁺) |
| 2nd Highest Fragment Ion (m/z) | 56 |
| 3rd Highest Fragment Ion (m/z) | 69 |
Theoretical and Computational Investigations
Electronic Structure Analysis
Electron Excitation Analysis
No specific studies detailing the electron excitation analysis of 1-Boc-3-aminopiperidine were identified in the current body of scientific literature. This type of analysis, which is crucial for understanding a molecule's behavior upon absorbing light and its potential applications in photochemistry and materials science, has not been publicly documented for this compound.
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Chemical Reactivity Analysis
Molecular Electrostatic Potential (MEP) Energy Surface
There is no available research that describes the Molecular Electrostatic Potential (MEP) energy surface of this compound. An MEP analysis would identify the electron-rich and electron-poor regions of the molecule, which is fundamental for predicting its sites for electrophilic and nucleophilic attack and its intermolecular interaction patterns.
Fukui Function Descriptors
Detailed calculations of Fukui function descriptors for this compound have not been reported in published research. These descriptors are key indicators of local reactivity in a molecule, helping to pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack.
Topological Studies (AIM, ELF, LOL)
No topological studies using methods such as Atoms in Molecules (AIM), Electron Localization Function (ELF), or Localized Orbital Locator (LOL) were found for this compound. These analyses provide a profound understanding of the nature of chemical bonds and the spatial localization of electrons within a molecule.
Molecular Docking Studies and Ligand Interactions
Future Research Directions and Emerging Applications
Exploration in Material Science and Polymer Development
While the primary application of 1-Boc-3-aminopiperidine has been in medicinal chemistry, its unique bifunctional nature presents opportunities in material science and polymer development. The piperidine (B6355638) ring can be incorporated into polymer backbones to create materials with specific thermal, mechanical, or bioactive properties.
Future research could focus on:
Monomer Synthesis: Utilizing the amino group of this compound (after deprotection of the Boc group) for polymerization reactions. Its diamine nature makes it a suitable candidate for the synthesis of polyamides, polyureas, or polyimines. The inherent chirality of the monomer could lead to polymers with unique stereochemistry, influencing properties like biodegradability or chiral recognition.
Functional Polymers: Developing piperidine-based polymers for specific applications. For instance, polymeric films containing piperidine moieties have been investigated for their antimicrobial properties and potential use in drug delivery systems. nih.gov The piperidine nitrogen can also be quaternized to create cationic polymers for applications in gene delivery or as antimicrobial agents.
Polymer-Bound Catalysts: Immobilizing piperidine derivatives onto polymer supports can create recyclable catalysts. alfachemic.com This approach simplifies purification processes in organic synthesis, aligning with the principles of green chemistry. alfachemic.com
The exploration of this compound as a foundational unit in polymer chemistry remains a largely untapped field with significant potential for creating novel, functional materials.
Novel Biocatalytic Transformations and Enzyme Engineering
The demand for enantiomerically pure amines has driven the development of green, biocatalytic methods for their synthesis. beilstein-journals.orgrsc.org this compound is a key target for these innovative enzymatic approaches, which offer high selectivity and operate under mild conditions. rsc.org
Current Research Findings:
Transaminases (TAs): ω-Transaminases have been successfully employed for the asymmetric amination of 1-Boc-3-piperidone to produce both (R)- and (S)-1-Boc-3-aminopiperidine with high conversion and excellent enantiomeric excess (>99%). researchgate.netresearchgate.net Research has focused on immobilizing these enzymes to enhance their stability and reusability, making the process more economically viable for industrial-scale production. researchgate.netacs.org
Enzyme Cascades: Multi-enzyme cascade reactions are being designed to synthesize aminopiperidines from simpler, bio-renewable starting materials. rsc.org For example, a one-pot cascade using galactose oxidase (GOase) and imine reductase (IRED) has been developed to convert amino alcohols into enantiopure N-Cbz-protected 3-aminopiperidine, a related analogue. rsc.org This strategy avoids the isolation of unstable intermediates and maintains high enantiopurity. rsc.org
Ketoreductases (KREDs): For the synthesis of related chiral hydroxypiperidines, ketoreductases have been used for the stereoselective reduction of the ketone precursor, N-Boc-piperidin-3-one. This biocatalytic reduction provides access to key chiral alcohol intermediates with high enantioselectivity.
Future Directions: Future work in this area will likely involve enzyme engineering and directed evolution to create novel biocatalysts with improved substrate scope, enhanced stability in organic solvents, and higher catalytic efficiency. The discovery of new classes of enzymes capable of novel transformations on the piperidine ring will further expand the synthetic toolbox for creating complex derivatives.
| Enzyme Class | Precursor | Product | Key Findings |
| ω-Transaminase | 1-Boc-3-piperidone | (R)- or (S)-1-Boc-3-aminopiperidine | High conversion and >99% enantiomeric excess. Immobilization improves stability and allows for reuse over multiple cycles. researchgate.netacs.org |
| Galactose Oxidase (GOase) & Imine Reductase (IRED) Cascade | N-Cbz-L-ornithinol | N-Cbz-L-3-aminopiperidine | One-pot cascade from a bio-renewable amino alcohol. Prevents racemization of intermediates, yielding high enantiopurity. rsc.org |
| Ketoreductase (KRED) | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | High chiral selectivity for producing the corresponding chiral alcohol, a valuable synthetic intermediate. |
Advanced Flow Chemistry Methodologies
Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and intermediates, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. acs.org The synthesis of (S)-1-Boc-3-aminopiperidine has been a model case for showcasing the advantages of this methodology.
A continuous flow system utilizing an immobilized ω-transaminase has been developed for the synthesis of (S)-1-Boc-3-aminopiperidine. acs.org This system demonstrates remarkable efficiency:
High Conversion & Short Residence Time: A conversion rate of 95% was achieved with a residence time of just 10 minutes. acs.org
Exceptional Stability: The immobilized enzyme retained 90% of its activity after 15 reuse cycles. acs.org
Outstanding Productivity: When operated continuously for 24 hours, the system achieved a space-time yield of 930.73 g·L⁻¹·day⁻¹, highlighting its potential for large-scale, efficient production. acs.org
Future research will focus on integrating this biocatalytic flow process with subsequent reaction steps and in-line purification, creating a fully continuous "end-to-end" manufacturing process. Further development of novel reactor designs and immobilization techniques will continue to improve the efficiency and economic feasibility of producing this compound and other chiral amines.
Application in Complex Natural Product Synthesis
The piperidine ring is a core structural motif in a vast array of natural products, particularly in alkaloids that exhibit a wide range of biological activities. portico.orgnih.gov Chiral building blocks containing the piperidine scaffold are therefore indispensable tools for the total synthesis of these complex molecules. nih.govportico.org
While direct applications of this compound in completed total syntheses are still emerging in the literature, its status as a readily available, enantiopure building block makes it an ideal starting point for the synthesis of numerous piperidine alkaloids. portico.orgchemicalbook.com Its structure is primed for elaboration into more complex targets, such as:
Sedum Alkaloids: Compounds like sedamine and allosedamine (B13994432) feature a 2-substituted piperidine core that can be accessed from chiral piperidine precursors. nih.gov
Cassia Alkaloids: The synthesis of natural products like (-)-cassine relies on the stereocontrolled construction of a polysubstituted piperidine ring. researchgate.netacs.org
Marine Alkaloids: Many cytotoxic alkaloids isolated from marine sources contain piperidine units, representing attractive targets for synthesis. portico.org
Future research will undoubtedly see the incorporation of (R)- and (S)-1-Boc-3-aminopiperidine into synthetic routes toward these and other complex natural products. Its dual functionality allows for selective manipulation at the C3-amino group and the ring nitrogen, providing synthetic flexibility for building intricate molecular architectures.
Development of New Therapeutic Agents Utilizing the Piperidine Scaffold
The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in approved drugs, and this compound serves as a crucial intermediate in the synthesis of several modern therapeutic agents. nih.govbeilstein-journals.org Its chiral nature is often critical for achieving the desired pharmacological activity and selectivity.
Established Applications:
(R)-1-Boc-3-aminopiperidine is a key precursor for Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. beilstein-journals.orgchemicalbook.com Notable examples include alogliptin (B1666894) and linagliptin.
(S)-1-Boc-3-aminopiperidine is an important intermediate for the synthesis of novel kinase inhibitors, including those targeting CHK1 and PI3Kδ, which are being investigated for cancer therapy.
The scaffold is also used to prepare potent inhibitors of CBP/P300 bromodomains, which have potential applications in oncology and inflammatory diseases. chemicalbook.com
The future of drug discovery involving the aminopiperidine scaffold is bright. Researchers are actively exploring its use in developing new classes of therapeutic agents. Emerging areas of interest include its incorporation into molecules targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes. The conformational rigidity and basic nitrogen center of the piperidine ring make it an excellent scaffold for optimizing pharmacokinetic properties and achieving high-affinity binding to biological targets. The continued development of efficient synthetic methods for this compound will further accelerate its application in the discovery of next-generation medicines.
Q & A
Q. What are the common synthetic routes for 1-Boc-3-aminopiperidine in academic research?
- Methodological Answer : Two primary approaches are widely used:
- Palladium-Catalyzed C-H Functionalization : A bidentate directing group enables regioselective C5(sp³)-H arylation of this compound. Typical conditions involve Pd(OAc)₂ as a catalyst, aryl iodides as coupling partners, and Ag₂CO₃ as an oxidant in toluene at 110°C for 24 hours .
- Biocatalytic Amination : ω-Transaminases (ω-TA) catalyze the conversion of 1-Boc-3-piperidone to (S)-1-Boc-3-aminopiperidine using isopropylamine as an amine donor. Optimal conditions include pH 8.5, 40°C, and 168-hour reaction stability .
Table 1 : Comparative synthesis data
| Method | Yield/Conversion | Scale | Key Conditions | Reference |
|---|---|---|---|---|
| Palladium Catalysis | ~70-85% | Lab-scale | Pd(OAc)₂, Ag₂CO₃, 110°C | |
| ω-Transaminase (ATA-W12) | 85.84% (1 mL) | 50 mL scale | pH 8.5, 40°C, IPA donor |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity and piperidine ring substitution patterns. Key signals include tert-butyl protons (δ 1.4 ppm) and amine protons (δ 1.8-2.2 ppm) .
- Chiral HPLC : Essential for enantiopurity assessment in (S)-configured products. Use Chiralpak® columns with hexane/isopropanol mobile phases .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formula (C₁₀H₂₀N₂O₂) and detects impurities .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate chemical waste in labeled containers for professional disposal to prevent environmental contamination .
- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, flush with water for 15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of (S)-1-Boc-3-aminopiperidine using ω-transaminases?
- Methodological Answer :
- Enzyme Engineering : Screen mutant ω-TA libraries for enhanced activity and stereoselectivity. For example, ATA-W12 retains 100% activity at 40°C for 168 hours, enabling scalable reactions .
- Continuous Flow Systems : Immobilize ω-TA on amino-ethylenediamine-modified epoxide supports to improve catalyst reusability. Packed-bed reactors achieve >90% conversion at 50 mL scale .
- Amine Donor Selection : Isopropylamine (IPA) is ideal due to low cost and byproduct volatility. Monitor donor concentration to avoid substrate inhibition .
Q. What strategies address low conversion rates in palladium-catalyzed C-H functionalization of this compound?
- Methodological Answer :
- Directing Group Optimization : Replace monodentate groups with bidentate directors (e.g., 8-aminoquinoline) to stabilize transition states and improve regioselectivity .
- Catalyst Tuning : Test Pd(II)/Pd(0) systems with ligands (e.g., BrettPhos) to enhance oxidative addition efficiency. Silver additives (Ag₂CO₃) mitigate halide poisoning .
- Solvent Screening : Polar aprotic solvents (DMF, DMA) improve solubility of aryl iodide substrates, but toluene balances cost and reactivity .
Q. How do continuous flow systems improve scalability in this compound synthesis?
- Methodological Answer :
- Reduced Reaction Time : Flow reactors minimize diffusion limitations, enabling faster mass transfer. For example, ω-TA-mediated reactions achieve 85% conversion in 24 hours vs. 168 hours in batch .
- Catalyst Immobilization : Enzyme immobilization on epoxy resins allows reuse for >10 cycles without significant activity loss, reducing production costs .
- Process Monitoring : In-line IR spectroscopy tracks reaction progress and automates substrate feeding, ensuring consistent product quality .
Data Contradiction Analysis
- Discrepancy in Palladium Catalysis Yields : Reported yields (70-85%) vary due to substrate electronic effects. Electron-deficient aryl iodides exhibit lower reactivity; pre-activation via microwave irradiation (100°C, 10 min) can improve outcomes .
- Biocatalytic vs. Chemical Synthesis : ω-TA methods outperform palladium catalysis in enantioselectivity (>99% ee) but require longer reaction times. Hybrid approaches (chemocatalytic Boc-deprotection followed by enzymatic resolution) may bridge this gap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
